1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
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Overview
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride is a compound that features an imidazole ring fused with a cyclobutane moiety
Scientific Research Applications
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine has several applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclobutane moiety may contribute to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)cyanamide: This compound shares the imidazole ring but has a different substituent, leading to different chemical and biological properties.
Tizanidine hydrochloride: This compound also contains an imidazole ring and is used as a muscle relaxant.
Uniqueness
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine is unique due to the presence of the cyclobutane moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-7(2-1-3-7)6-9-4-5-10-6;;/h1-5,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCNNMNRQGDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NCCN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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